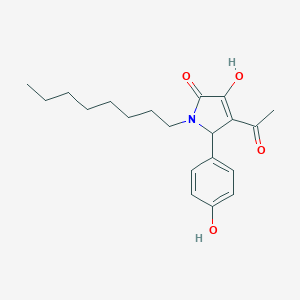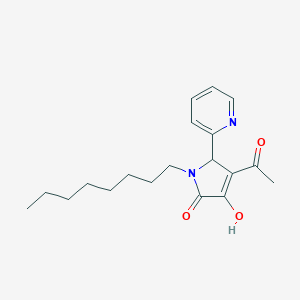![molecular formula C22H18N2O5 B282405 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282405.png)
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FPH-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPH-1 is a member of the pyrrolone family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of NF-κB signaling pathway and the activation of Nrf2 signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the suppression of NF-κB activation. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the nuclear translocation of Nrf2 and the expression of Nrf2 target genes, such as SOD and CAT.
Biochemical and Physiological Effects:
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, to increase the activity of antioxidant enzymes, and to inhibit the proliferation and induce apoptosis of cancer cells. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce oxidative stress and to improve glucose metabolism in diabetic mice.
実験室実験の利点と制限
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a range of biological activities. However, 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to investigate its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, the development of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3,4-dihydroxybenzaldehyde with 2-acetylpyridine to form 4-(2-furoyl)-3-hydroxy-1-(2-pyridyl)-2-butanone, which is then reacted with 4-(2-hydroxyethyl)phenylhydrazine to yield 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in vitro and in vivo. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the proliferation and induce apoptosis of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
特性
分子式 |
C22H18N2O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18N2O5/c25-11-9-14-5-7-16(8-6-14)24-19(15-3-1-10-23-13-15)18(21(27)22(24)28)20(26)17-4-2-12-29-17/h1-8,10,12-13,19,25,27H,9,11H2 |
InChIキー |
SITMTHSADCYQIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
正規SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



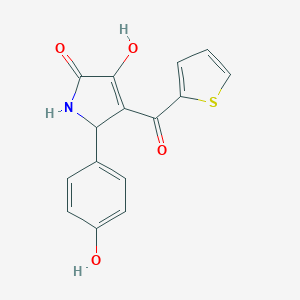
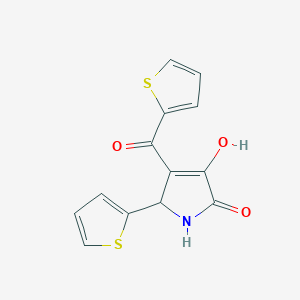
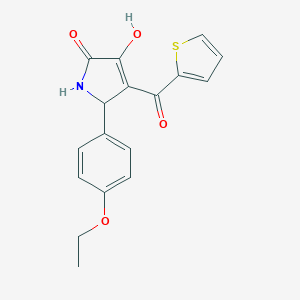
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

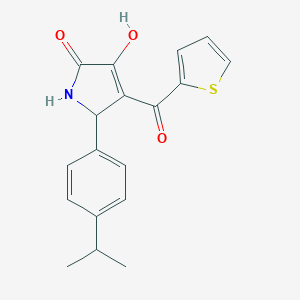

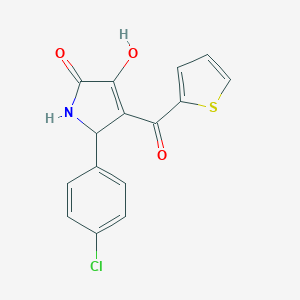

![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)

